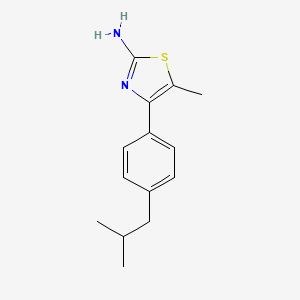

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid and it is considered the first of the propionics . The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid and its initial development was in 1960 while researching for a safer alternative for aspirin .

Synthesis Analysis

The synthetic procedure to synthesize ibuprofen was patented by the Boots Pure Drug Company in the 1960s . Their synthetic process involved several complicated steps that generated a considerable amount of chemical waste . In 1992, BHC Company unveiled a new, alternative process of synthesizing ibuprofen that was much more environmentally friendly and a model of “atom economy” .

Molecular Structure Analysis

Theoretical investigations were carried out to evaluate their structural patterns in comparison to experimental data. Theoretical IR and NMR were calculated using DFT-B3LYP/6-311G (d,p) method, and results were found in close approximation with experimental data .

Chemical Reactions Analysis

The rearrangement reaction of ®-(-)-ibuprofen to its (S)-(+)-isomer consists of a [1,3]-hydrogen shifts . This process causes an inversion of configuration at C7 .

Physical And Chemical Properties Analysis

Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .

作用机制

Target of Action

The primary target of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine, also known as Ibuprofen, is the enzyme cyclooxygenase (COX). This enzyme plays a crucial role in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .

Mode of Action

This compound interacts with its target, the COX enzyme, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the symptoms of inflammation, pain, and fever .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway. By inhibiting the COX enzyme, it prevents the synthesis of prostaglandins, which are key mediators in the inflammatory response. The downstream effects include a reduction in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed when given orally. The compound binds extensively to plasma albumin, and substantial concentrations are attained in synovial fluid, a proposed site of action for nonsteroidal anti-inflammatory drugs. It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation, pain, and fever. These effects are achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of solar energy as a heat source has been explored for the synthesis of this compound, providing a more environmentally friendly pathway .

安全和危害

属性

IUPAC Name |

5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)17-14(15)16-13/h4-7,9H,8H2,1-3H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWTYNQXXKBFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2615763.png)

![Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2615771.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)

![Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate](/img/structure/B2615777.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2615780.png)